molecular formula C16H11NO2 B3106222 Hippuric-benzaldehyde azalactone CAS No. 15732-43-1

Hippuric-benzaldehyde azalactone

Cat. No.: B3106222
CAS No.: 15732-43-1
M. Wt: 249.26 g/mol
InChI Key: VFDOKJVMHZUBTN-SDNWHVSQSA-N
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Description

Hippuric-benzaldehyde azalactone, also known as 4-benzylidene-2-phenyl-5(4H)-oxazolone, is a compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.2640 g/mol This compound is a member of the oxazolone family and is characterized by its unique structure, which includes a benzylidene group attached to an oxazolone ring

Mechanism of Action

Target of Action

Hippuric-benzaldehyde azalactone primarily targets the amino acid synthesis pathway . It interacts with the N-acyl glycine , a key component in this pathway, and transforms it into various other amino acids .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form a so-called azlactone .

Biochemical Pathways

The affected biochemical pathway is the amino acid synthesis pathway . The formation of the azlactone intermediate from N-acyl glycine is a key step in this pathway . The azlactone then undergoes further reactions to produce various other amino acids .

Result of Action

The result of the action of this compound is the production of various amino acids via the amino acid synthesis pathway . For instance, the azlactone intermediate formed during the reaction can be reduced to give access to phenylalanine , an essential amino acid.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of acetic anhydride is necessary for the cyclization of hippuric acid to form 2-phenyl-oxazolone . Additionally, the presence of benzaldehyde, acetic anhydride, and sodium acetate is required for the formation of the azlactone intermediate . Therefore, the compound’s action, efficacy, and stability would likely be influenced by the concentrations of these substances in the environment.

Preparation Methods

The synthesis of hippuric-benzaldehyde azalactone typically involves the Erlenmeyer–Plöchl azlactone synthesis. This method starts with the condensation of hippuric acid (the benzamide derivative of glycine) with benzaldehyde in the presence of acetic anhydride and sodium acetate . The reaction proceeds through the formation of an intermediate oxazolone, which then undergoes further cyclization to yield the azalactone. Variations of this synthesis may involve different aldehydes or acylglycines to produce analogues of the azalactone .

Chemical Reactions Analysis

Hippuric-benzaldehyde azalactone undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, sodium acetate, and different oxidizing or reducing agents. The major products formed from these reactions are often derivatives of the original azalactone, which can have different functional groups attached to the oxazolone ring.

Comparison with Similar Compounds

Properties

IUPAC Name

(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDOKJVMHZUBTN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hippuric-benzaldehyde azalactone
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Reactant of Route 5
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